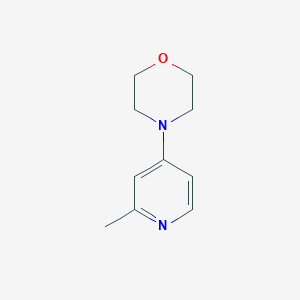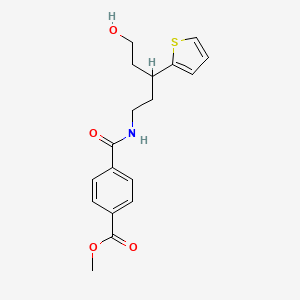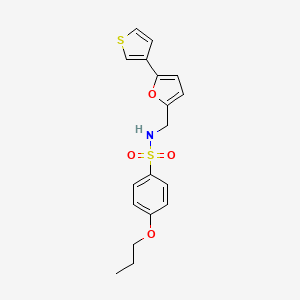
4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
This compound, due to its structural complexity, is likely to have been explored in the context of synthesizing novel organic compounds with potential bioactivities. For instance, the synthesis and characterization of related sulfonamide derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. Such studies typically involve the reaction of specific sulfonamides with other chemical entities to create novel compounds, which are then characterized using various spectral methods and tested for their bioactivities against different models and conditions (Ş. Küçükgüzel et al., 2013).
Chemical Characterization and Properties
Research on similar benzenesulfonamide derivatives often includes the detailed chemical characterization and investigation of their properties. This can involve studying their crystal structures, molecular interactions, and the impact of different substituents on their chemical behavior. For example, studies on isomorphous benzenesulfonamide structures determined by intermolecular interactions highlight the significance of molecular design in dictating the physicochemical properties of these compounds (J. Bats et al., 2001).
Potential for Drug Development
Compounds with the benzenesulfonamide moiety are often explored for their potential in drug development due to their ability to interact with various biological targets. The synthesis and evaluation of these compounds can lead to the discovery of potent inhibitors for enzymes like carbonic anhydrase, which play critical roles in physiological processes. Such research not only advances our understanding of these compounds' mechanisms of action but also their potential therapeutic applications (A. Casini et al., 2002).
Photodynamic Therapy and Imaging
Some benzenesulfonamide derivatives are investigated for their use in photodynamic therapy (PDT) and imaging. The design of such compounds, especially those involving conjugation with photosensitizers like phthalocyanines, aims to enhance their photophysical and photochemical properties, making them suitable for medical applications such as cancer treatment and diagnostic imaging (M. Pişkin et al., 2020).
Environmental and Green Chemistry Applications
The exploration of benzenesulfonamide derivatives also extends to environmental and green chemistry applications. For instance, research on eco-friendly solvent systems for catalytic reactions involving these compounds contributes to the development of more sustainable and less toxic chemical processes. Such studies not only advance the field of organic synthesis but also align with broader goals of reducing environmental impact and enhancing safety in chemical manufacturing (A. Hfaiedh et al., 2015).
Eigenschaften
IUPAC Name |
4-propoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-2-10-22-15-3-6-17(7-4-15)25(20,21)19-12-16-5-8-18(23-16)14-9-11-24-13-14/h3-9,11,13,19H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPWGDDXBSVXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

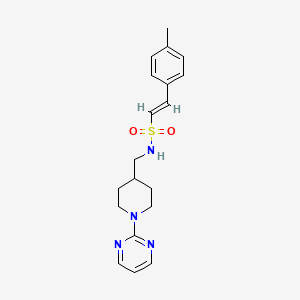
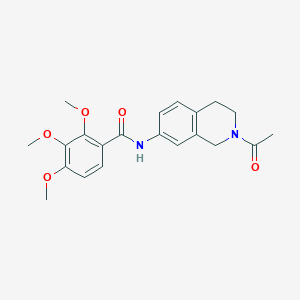

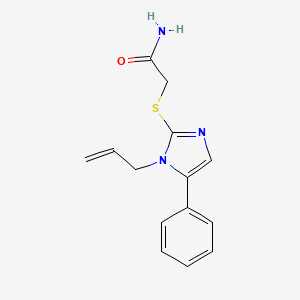
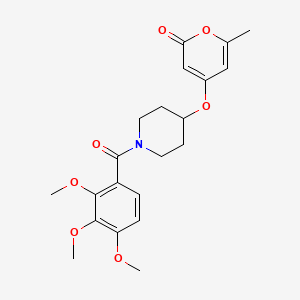

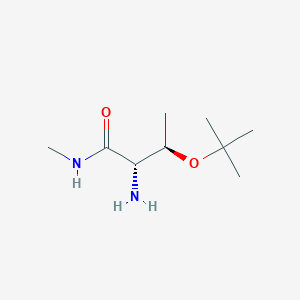
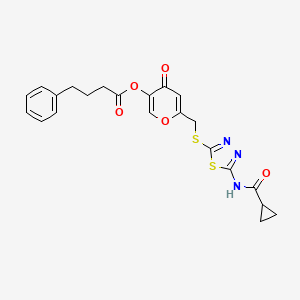
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)
